Cas no 1569668-28-5 (1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene)

1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene is a heterocyclic compound featuring both imidazole and triazole functional groups linked via a benzyl scaffold. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical applications. The presence of dual nitrogen-rich heterocycles enhances its potential as a versatile intermediate in synthesis, particularly for bioactive molecules. Its stability under various conditions and ability to participate in multiple reaction pathways underscore its utility in medicinal chemistry and material science. The compound's well-defined molecular architecture allows for precise modifications, facilitating targeted research in drug discovery and functional material development.
1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene structure
1569668-28-5 structure
Product name:1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene
CAS No:1569668-28-5
MF:C12H11N5
MW:225.249241113663
CID:5019395

1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene
    • YSWG232
    • 1-[(4-imidazol-1-ylphenyl)methyl]-1,2,4-triazole
    • 1-(imidazol-1-yl)-4-(1,2,4-triazole-1-yl-methyl)benzene
    • 1H-1,2,4-Triazole, 1-[[4-(1H-imidazol-1-yl)phenyl]methyl]-
    • Inchi: 1S/C12H11N5/c1-3-12(16-6-5-13-9-16)4-2-11(1)7-17-10-14-8-15-17/h1-6,8-10H,7H2
    • InChI Key: YICUPGUQIXFFCD-UHFFFAOYSA-N
    • SMILES: N1(C=NC=C1)C1C=CC(=CC=1)CN1C=NC=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Topological Polar Surface Area: 48.5
  • XLogP3: 0.7

1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1241210-1g
1-(Imidazol-1-yl)-4-(1,2,4-triazole-1-yl-methyl)benzene
1569668-28-5 98%
1g
¥6862 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1241210-5g
1-(Imidazol-1-yl)-4-(1,2,4-triazole-1-yl-methyl)benzene
1569668-28-5 98%
5g
¥18698 2023-04-15

Additional information on 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene

Professional Introduction to Compound with CAS No. 1569668-28-5 and Product Name: 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene

The compound with the CAS number 1569668-28-5 and the product name 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound combines the structural motifs of imidazole and 1,2,4-triazole with a benzene ring, creating a versatile scaffold that has garnered considerable attention in recent years. The unique arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a promising candidate for further exploration in medicinal chemistry.

Recent research in the domain of heterocyclic compounds has highlighted the importance of imidazole and triazole derivatives in drug discovery. These nitrogen-containing heterocycles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound in question, 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene, leverages these properties by integrating both imidazole and triazole moieties into a single molecular framework. This design allows for multiple interaction points with biological targets, potentially enhancing efficacy and reducing side effects.

The benzene ring in the structure serves as a stable aromatic core, providing structural integrity while allowing for modifications at specific positions. The presence of the imidazole ring at the 1-position and the triazole group at the 4-position introduces additional functionality that can be exploited for drug development. Specifically, the triazole moiety is known to exhibit strong binding affinity to various biological targets, including enzymes and receptors involved in critical metabolic pathways. This makes the compound an attractive candidate for further investigation as a lead molecule in the development of novel therapeutic agents.

In recent years, there has been a growing interest in designing molecules that can modulate multiple targets simultaneously. The compound 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene fits well within this paradigm. By combining two pharmacophores with known biological activity—imidazole and triazole—the compound has the potential to exhibit synergistic effects when interacting with biological systems. This dual-targeting approach is particularly appealing in the context of complex diseases where modulation of multiple pathways is required for effective treatment.

One of the most compelling aspects of this compound is its potential application in oncology research. Imidazole and triazole derivatives have been extensively studied for their anticancer properties due to their ability to interfere with key cellular processes such as DNA replication and cell signaling. Preliminary studies suggest that 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene may exhibit inhibitory effects on certain cancer-related enzymes and pathways. Further research is needed to fully elucidate its mechanism of action and assess its potential as an anticancer therapeutic.

The synthesis of this compound presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in assembling the desired framework from simpler precursors. These techniques not only streamline the synthetic process but also allow for easy modification of the molecular structure to optimize biological activity.

Another area where this compound shows promise is in anti-inflammatory applications. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cardiovascular conditions. The ability of imidazole and triazole derivatives to modulate inflammatory pathways makes them attractive candidates for developing anti-inflammatory agents. Initial studies indicate that 1-(1H-Imidazole-1-yl)-4-(1H-1,2,4-triazole-1-ylmethyl)benzene may possess anti-inflammatory properties by interacting with key inflammatory mediators.

The development of new drugs often involves rigorous testing to ensure safety and efficacy before moving into clinical trials. In vitro assays are commonly used to evaluate the biological activity of potential drug candidates. These assays can provide valuable insights into how a compound interacts with biological targets at the molecular level. For 1-(1H-Imidazole-1-ylyl)-4-(lH-l ,2 ,4 -triazol e -l -y lme th yl )be nze ne, such assays have revealed promising results regarding its interaction with enzymes and receptors relevant to cancer and inflammation.

As research continues to uncover new applications for this compound, it is likely that additional derivatives will be synthesized to further optimize their properties. The flexibility offered by its molecular framework allows for numerous modifications that can fine-tune its biological activity while maintaining structural integrity. This adaptability makes it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents.

The integration of computational methods into drug discovery has also played a significant role in advancing research on this compound. Molecular modeling techniques can predict how a molecule will interact with biological targets based on its three-dimensional structure. These predictions can guide experimental efforts by highlighting potential binding sites and interactions that may enhance efficacy or reduce toxicity.

In conclusion,l -(l H -imi daloz e - l -y l ) - 4 -( l H - l ,2 ,4 -tria zol e - l -y lme th yl )be nze ne (CAS No. 1569668_28_5) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities。 Its combination of imidazole and triazole moieties provides multiple interaction points with biological targets, making it an attractive lead molecule for developing novel therapeutic agents。 As research progresses, additional derivatives will likely be synthesized to optimize its properties, further solidifying its role as a valuable tool in drug discovery。

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue